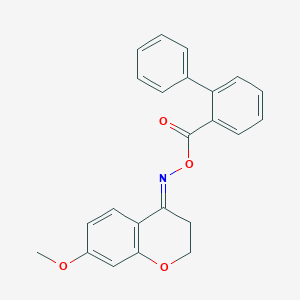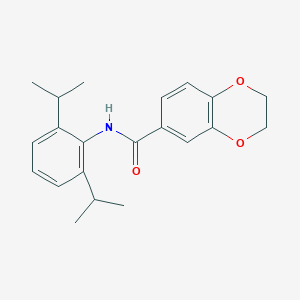![molecular formula C15H20BrNO3 B5745992 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine](/img/structure/B5745992.png)
4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine, also known as BIPM, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a morpholine derivative that has a bromo-substituted phenoxyacetyl group attached to it. The synthesis of BIPM is relatively simple, and it can be produced in large quantities for laboratory use.
Mécanisme D'action
The mechanism of action of 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine is not well understood. However, it is believed that 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine can act as a chelating agent, forming stable complexes with metal ions. This property of 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine makes it useful in catalysis and other chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine are not well documented. However, studies have shown that 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine can have cytotoxic effects on cancer cells. 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine has also been shown to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine is its ease of synthesis. 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine can be produced in large quantities, making it useful for laboratory experiments. Additionally, 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine can be used as a ligand in the synthesis of metal complexes, making it useful in catalysis and other chemical reactions. However, the limitations of 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine include its limited solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the use of 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine in scientific research. One direction is the synthesis of new metal complexes using 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine as a ligand. Another direction is the study of the cytotoxic effects of 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine on cancer cells. Additionally, the potential use of 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine as an antifungal and antibacterial agent could be explored. Finally, the development of new synthetic routes for 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine could lead to the production of new derivatives with improved properties.
Conclusion
In conclusion, 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine is a chemical compound that has been widely used in scientific research for its unique properties. The synthesis of 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine is relatively simple, and it can be produced in large quantities for laboratory use. 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine has been used as a ligand in the synthesis of metal complexes, and it has shown cytotoxic effects on cancer cells. The future directions for the use of 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine include the synthesis of new metal complexes, the study of its cytotoxic effects, and the development of new synthetic routes.
Méthodes De Synthèse
The synthesis of 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine involves the reaction of 2-bromo-4-isopropylphenol with morpholine in the presence of acetic anhydride. The reaction produces 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine as a white crystalline solid. The purity of the compound can be increased by recrystallization from a suitable solvent. The yield of the synthesis is typically high, and the compound can be produced in large quantities.
Applications De Recherche Scientifique
4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine has been used in a variety of scientific research applications. One of the most common uses of 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine is as a ligand in the synthesis of metal complexes. 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine can coordinate with metal ions to form stable complexes that can be used in catalysis and other chemical reactions. 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine has also been used in the synthesis of organic compounds, including pharmaceuticals and agrochemicals.
Propriétés
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-11(2)12-3-4-14(13(16)9-12)20-10-15(18)17-5-7-19-8-6-17/h3-4,9,11H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPVRSCVDZQMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)N2CCOCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-chlorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5745936.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5745940.png)
![N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5745947.png)
![4-chloro-N-[4-(cyanomethyl)phenyl]benzenesulfonamide](/img/structure/B5745952.png)
![N-(3-methoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5745959.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5745966.png)



![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5746008.png)

